![molecular formula C19H29N3O6 B2770648 Tert-butyl 4-(2-(3-((2,4-dioxooxazolidin-3-yl)methyl)azetidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate CAS No. 2034383-31-6](/img/structure/B2770648.png)
Tert-butyl 4-(2-(3-((2,4-dioxooxazolidin-3-yl)methyl)azetidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(2-(3-((2,4-dioxooxazolidin-3-yl)methyl)azetidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C19H29N3O6 and its molecular weight is 395.456. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-(2-(3-((2,4-dioxooxazolidin-3-yl)methyl)azetidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(2-(3-((2,4-dioxooxazolidin-3-yl)methyl)azetidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Efficient Asymmetric Synthesis
An efficient and practical asymmetric synthesis method has been developed for a structurally similar compound, utilized as an intermediate for synthesizing nociceptin antagonists. This synthesis involves key steps such as diastereoselective reduction and efficient isomerization, proving applicable for large-scale operations and yielding enantiomerically pure compounds (H. Jona et al., 2009).
Synthesis of Bioactive Intermediates
Research has shown the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the production of biologically active compounds like crizotinib. The total yield of this synthesis was reported to be 49.9%, with the structure confirmed by MS and 1 HNMR spectrum (Dejia Kong et al., 2016).
Structural Characterization and Biological Evaluation
Another study focused on the synthesis, characterization, and biological evaluation of a tert-butyl compound featuring an oxadiazolyl group. The structure was confirmed through various spectroscopic techniques and X-ray diffraction, showing weak intermolecular interactions and moderate antibacterial and anthelmintic activity (C. Sanjeevarayappa et al., 2015).
Application in Anticancer Drug Synthesis
The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, showcases a rapid and high yield method. This method involves nucleophilic substitution reaction, oxidation, halogenation, and elimination reactions, leading to a compound significant for the development of PI3K/AKT/mTOR pathway inhibitors (Binliang Zhang et al., 2018).
X-ray Diffraction Studies
Detailed X-ray diffraction studies have been conducted on various tert-butyl piperidine-1-carboxylate derivatives, revealing insights into their molecular structure and crystal packing. These studies are crucial for understanding the compound's properties and potential applications in medicinal chemistry (C. Mamat et al., 2012).
特性
IUPAC Name |
tert-butyl 4-[2-[3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]azetidin-1-yl]-2-oxoethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O6/c1-19(2,3)28-17(25)20-6-4-13(5-7-20)8-15(23)21-9-14(10-21)11-22-16(24)12-27-18(22)26/h13-14H,4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTVXAZRWULZMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2CC(C2)CN3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。